3-(Ethylthio)-2,2-dimethylpropanoic acid
Description
3-(Ethylthio)-2,2-dimethylpropanoic acid is a branched-chain carboxylic acid featuring an ethylthio (-S-CH₂CH₃) substituent at the third carbon and two methyl groups at the second carbon. Its IUPAC nomenclature follows CAS guidelines, where sulfur-containing substituents are prioritized alphabetically alongside other functional groups .
Properties
Molecular Formula |
C7H14O2S |
|---|---|
Molecular Weight |
162.25 g/mol |
IUPAC Name |
3-ethylsulfanyl-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C7H14O2S/c1-4-10-5-7(2,3)6(8)9/h4-5H2,1-3H3,(H,8,9) |
InChI Key |
PWCNPYYQGDBLOU-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfanyl)-2,2-dimethylpropanoic acid typically involves the introduction of an ethylsulfanyl group to a 2,2-dimethylpropanoic acid precursor. One common method is the nucleophilic substitution reaction where an ethylthiol is reacted with a suitable halogenated precursor under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of 3-(ethylsulfanyl)-2,2-dimethylpropanoic acid may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further enhance the production process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through techniques like distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(ethylsulfanyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(ethylsulfanyl)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(ethylsulfanyl)-2,2-dimethylpropanoic acid involves its interaction with molecular targets through its functional groups. The ethylsulfanyl group can participate in various chemical reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(ethylthio)-2,2-dimethylpropanoic acid with derivatives sharing the 2,2-dimethylpropanoic acid core but differing in substituents. Key differences in substituent size, electronic effects, and functional groups influence reactivity, biological activity, and synthetic utility.
Substituent Effects on Catalytic Efficiency
- 3-(Adamantan-2-yl)-2,2-dimethylpropanoic acid: The bulky adamantyl group significantly reduces catalytic efficiency in palladium-mediated intramolecular arylations (e.g., <50% yield), likely due to steric hindrance impeding metal coordination .
Thioether Variants
- 3-(tert-Butylthio)-2,2-dimethylpropanoic acid derivatives: Bulkier tert-butylthio groups (e.g., in MK886) enhance steric shielding and hydrophobic interactions, critical for biological target engagement .
Data Table: Comparative Analysis of 2,2-Dimethylpropanoic Acid Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
